Ethyl (2Z)-2-(phenylhydrazono)propanoate
Description
Overview of Hydrazone Chemistry and its Academic Significance
Hydrazones are a class of organic compounds featuring a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N). They are formally derived from the condensation reaction between a ketone or an aldehyde and a hydrazine (B178648) derivative. mdpi.comtaylorandfrancis.com The general structure is represented as R₁R₂C=NNHR₃. This functional group is of considerable academic interest due to its unique chemical properties and wide-ranging utility.
Hydrazones serve as crucial intermediates in several name reactions, most notably the Wolff-Kishner reduction, where a carbonyl group is completely reduced to a methylene (B1212753) group via a hydrazone intermediate. wisdomlib.orgfiveable.me Their structure, which includes nucleophilic imine and amino-type nitrogen atoms, an electrophilic imine carbon, and an acidic N-H proton, allows them to react with both electrophiles and nucleophiles. mdpi.com This reactivity makes them valuable synthons for constructing more complex molecules. mdpi.com
The academic significance of hydrazones is further underscored by their extensive use in the synthesis of various heterocyclic compounds, such as five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com These heterocyclic systems are often the core of molecules with significant pharmacological and industrial applications. mdpi.comscispace.com Beyond synthesis, hydrazones are employed as protecting groups for carbonyl compounds in multi-step organic syntheses, offering stability and the advantage of being readily removable under specific conditions. fiveable.me Furthermore, their ability to form complexes with metal ions has led to their use as analytical reagents. wisdomlib.org The azomethine group (-NHN=CH-) is a key feature responsible for the diverse biological activities observed in hydrazone derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties. scispace.commdpi.com
Structural Characteristics and Stereochemistry of Ethyl (2Z)-2-(phenylhydrazono)propanoate
The structure of this compound is defined by its specific arrangement of atoms and functional groups. The molecule's backbone is a propanoate ester, with a phenylhydrazono group substituted at the second carbon position.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | guidechem.comchemicalbook.com |
| Molecular Weight | 206.24 g/mol | chemicalbook.comcymitquimica.com |
| CAS Number | 13732-34-8 | guidechem.comchemicalbook.com |
The stereochemistry of this compound is explicitly defined by the "(2Z)" designation. This refers to the geometric isomerism around the carbon-nitrogen double bond (C=N). In the Z-isomer (from the German zusammen, meaning "together"), the higher-priority substituents on each atom of the double bond are on the same side. For this molecule, the phenylamino (B1219803) group and the carboxylic ester group are on the same side of the C=N double bond. Studies on related aryl-substituted N-H hydrazone esters suggest that the Z isomers are often the thermodynamically favored configuration. researchgate.net
Crystallographic studies of similar hydrazone structures reveal that the core C-N-N=C unit tends to be nearly planar. researchgate.netnih.gov This planarity is a result of the conjugation between the phenyl ring and the hydrazone moiety. In a related compound, Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate, all non-hydrogen atoms are nearly coplanar. researchgate.net The Z-configuration is often stabilized by the formation of an intramolecular hydrogen bond between the N-H proton and a nearby acceptor atom, such as a carbonyl oxygen, creating a stable six-membered ring. researchgate.net
Research Trajectories of Hydrazone-Containing Esters in Organic Synthesis and Beyond
Hydrazone-containing esters, such as this compound, are recognized as valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov A significant research trajectory involves their use as precursors to indazole derivatives. researchgate.net Indazoles are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry. researchgate.net
The synthesis of hydrazone esters themselves is an active area of research, with efforts focused on developing efficient and stereoselective methods. For example, heterogeneous single-atom platinum catalysis has been shown to promote the highly E-selective hydrogenation of α-diazoesters to afford N-H hydrazone esters. nih.gov While this highlights the synthesis of the E-isomer, the ability to control stereoselectivity is a key goal in the field.
Beyond their role as synthetic intermediates, the broader class of hydrazone derivatives is being explored for a variety of applications based on their intrinsic properties. Research has shown their potential use as:
Antimicrobial Agents: The hydrazone moiety is present in several compounds with antibacterial and antifungal properties. scispace.commdpi.com
Anticancer Agents: Many hydrazone compounds have demonstrated antitumor activity against various cancer cell lines. scispace.com
Agrochemicals: Derivatives have been investigated as plant growth regulators and insecticides. researchgate.net
Industrial Materials: Applications as corrosion inhibitors have also been reported. researchgate.net
The continued exploration of hydrazone-containing esters is driven by the versatility of the hydrazone functional group, which acts as a reliable platform for generating molecular diversity and discovering novel compounds with useful applications in medicine, agriculture, and materials science. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2Z)-2-(phenylhydrazinylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Ethyl 2z 2 Phenylhydrazono Propanoate
Reactions Involving the Azomethine (C=N) Linkage
The carbon-nitrogen double bond, or azomethine linkage, is a key functional group in phenylhydrazones and is central to much of their reactivity. This bond can undergo cleavage, participate in cyclization reactions, and be subject to addition and reduction.
While the cleavage of the C=N bond is more common, carbon-carbon bond cleavage adjacent to the hydrazono group can occur under specific conditions, often involving strong oxidizing agents or radical reactions. ncert.nic.inrsc.org The stability of C-C bonds generally makes their cleavage challenging due to steric hindrance and the directional nature of the bonds. columbia.edu However, radical C-C bond cleavage has emerged as a useful method for transformations that are difficult to achieve through traditional ionic processes. rsc.orgresearchgate.net In the context of phenylhydrazones, oxidation can lead to the formation of intermediates where C-C bond cleavage becomes more favorable, affording a mixture of carboxylic acids with fewer carbon atoms than the parent molecule. ncert.nic.in
Hydrazones are important precursors for the synthesis of nitrogen-containing heterocycles through various cyclization reactions. researchgate.net One of the most notable reactions is the Fischer indole (B1671886) synthesis, where phenylhydrazones react with acids to produce indoles, which are important intermediates in the production of dyes and pharmaceuticals. wikipedia.org
Ethyl (2Z)-2-(phenylhydrazono)propanoate can serve as a key reactant in the synthesis of pyrazole (B372694) derivatives. For instance, its reaction can lead to the formation of pyrazolones, a class of compounds with significant biological activities. The stereochemistry of these cyclization reactions can be influenced by the tautomerism between the enamine and imine forms of the phenylhydrazone. rsc.org
Table 1: Examples of Heterocycles Synthesized from Phenylhydrazone Precursors
| Precursor Type | Reaction Conditions | Resulting Heterocycle |
|---|---|---|
| Phenylhydrazone | Acid catalyst (e.g., HCl, ZnCl₂) | Indole |
| α,β-Unsaturated Phenylhydrazone | Thermal or acid-catalyzed | Pyrazoline rsc.org |
The C=N bond in this compound is susceptible to nucleophilic addition and can be reduced to form the corresponding hydrazine (B178648) derivative. masterorganicchemistry.com The mechanism of imine formation and its reverse, hydrolysis, typically proceeds through a series of protonation, addition/elimination, and deprotonation steps. libretexts.org
Reduction of the imine bond is a common method for preparing chiral amines. uwo.ca This can be achieved through several methods:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.
Hydride Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the imine to an amine. ncert.nic.in Reductive amination is a process where an aldehyde or ketone is converted to an imine and then reduced in situ. masterorganicchemistry.com
Hydrosilylation: This method has proven effective for the asymmetric reduction of various imines. uwo.ca
Nucleophilic addition to the imine carbon can also occur. For example, Grignard reagents or alkyl lithium compounds can add to the C=N bond, although these reactions are often less studied than their carbonyl counterparts. uwo.ca
Chemical Modifications of the Phenyl Moiety
The phenyl ring of the phenylhydrazine (B124118) portion of the molecule can undergo electrophilic aromatic substitution reactions. The reactivity and the position of substitution (ortho, meta, or para) are influenced by the directing effect of the hydrazono substituent. Electron-withdrawing groups on the phenyl ring can be preferable for certain applications. nih.gov For instance, halogenation at the para position has been shown to be beneficial in some contexts. nih.gov
This compound as a Reactive Intermediate in Organic Synthesis
This compound is a valuable reactive intermediate, primarily serving as a precursor for the synthesis of heterocyclic compounds. scribd.com Its bifunctional nature, containing both the hydrazono and ester groups, allows for sequential or one-pot reactions to build complex molecular architectures. For example, it is a key building block for synthesizing pyrazolone (B3327878) derivatives, which are themselves important intermediates in the pharmaceutical and dye industries. The compound's ability to undergo cyclization, addition, and substitution reactions makes it a versatile tool for organic chemists.
Spectroscopic Characterization of Ethyl 2z 2 Phenylhydrazono Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be assembled.
The ¹H NMR spectrum of ethyl (2Z)-2-(phenylhydrazono)propanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals provide crucial information about the electronic environment and connectivity of the protons.
The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a lower field (higher ppm value) compared to the methyl protons. The phenylhydrazono moiety contributes signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The N-H proton of the hydrazone group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group attached to the carbon of the C=N bond would appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-O-CH₂-CH₃ ) | ~1.3 | Triplet (t) | 3H |
| Propanoate (-C-CH₃ ) | ~2.1 | Singlet (s) | 3H |
| Ethyl (-O-CH₂ -CH₃) | ~4.3 | Quartet (q) | 2H |
| Phenyl (Ar-H ) | ~6.9 - 7.4 | Multiplet (m) | 5H |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon (C=O) of the ester group is characteristically found at the downfield end of the spectrum, typically in the range of 160-175 ppm. The carbon atom involved in the C=N bond of the hydrazone also appears in the downfield region. The aromatic carbons of the phenyl ring will produce a set of signals between approximately 110 and 150 ppm. The carbons of the ethyl group and the propanoate methyl group will resonate in the upfield region of the spectrum. bldpharm.comchemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-O-CH₂-C H₃) | ~14 |
| Propanoate (-C-C H₃) | ~15-20 |
| Ethyl (-O-C H₂-CH₃) | ~61 |
| Phenyl (Ar-C ) | ~115 - 145 |
| Hydrazone (-C =N-) | ~140-150 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. bldpharm.comchemicalbook.comchemicalbook.com
While specific 2D NMR studies on this compound are not widely documented, these techniques would be instrumental for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling relationships. For instance, it would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish correlations between protons and the carbon atoms they are directly attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong, sharp absorption band is expected for the C=O (carbonyl) stretching vibration of the ester group, typically appearing around 1700-1730 cm⁻¹. The N-H stretching vibration of the hydrazone moiety is expected to produce a band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the hydrazone is anticipated to appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Hydrazone) | Stretch | 3100 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1700 - 1730 |
| C=N (Hydrazone) | Stretch | 1600 - 1650 |
Note: Expected frequency ranges are based on standard infrared correlation tables.
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes during vibration (like C=O), FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the C=N and aromatic C=C stretching vibrations, which often produce strong Raman signals. The symmetric stretching of the phenyl ring would also be a prominent feature. This technique can be especially valuable when IR absorptions are weak or obscured. organicreactions.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The specific wavelengths of absorption are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The structure of this compound contains an extended conjugated system that acts as a chromophore. This system includes the phenyl ring, the hydrazone C=N double bond, and the ester carbonyl C=O group. Due to this conjugation, the molecule is expected to exhibit characteristic absorption bands in the UV-Vis spectrum corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity and occur in compounds with double or triple bonds and aromatic rings. The extended conjugation in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
While the specific experimental spectrum for the title compound is not detailed in the available literature, analysis of structurally similar compounds provides insight into the expected absorption maxima. For instance, complex molecules containing phenyl, imino, and thiazolidinone moieties exhibit absorption peaks around 348 nm and 406 nm, which are attributed to π-π* and n-π* transitions. scielo.org.za It is anticipated that this compound would display absorption bands in a similar region of the UV spectrum.
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | ~300-450 nm | High |
| n → π | HOMO (n) → LUMO (π) | ~350-500 nm | Low |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner.
The molecular formula of this compound is C₁₁H₁₄N₂O₂, corresponding to a molecular weight of 206.24 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 206.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern for esters, aromatic compounds, and hydrazones is well-established. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:
α-cleavage adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).
Cleavage of the relatively weak N-N single bond.
Fragmentation of the phenyl ring substituent.
Based on these principles, several characteristic fragment ions can be predicted. The most stable fragments will produce the most intense peaks in the spectrum. Common fragments for phenyl-containing compounds include the phenyl cation at m/z 77 ([C₆H₅]⁺). The cleavage of the ester group can result in a fragment from the loss of an ethoxy group (m/z 161, [M - 45]⁺). Another prominent peak could arise from the formation of the phenyldiazene (B1210812) cation ([C₆H₅N₂]⁺) at m/z 105.
| m/z | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 206 | [C₁₁H₁₄N₂O₂]⁺˙ (Molecular Ion) | - |
| 177 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |
| 161 | [M - OC₂H₅]⁺ | •OC₂H₅ (Ethoxy radical) |
| 105 | [C₆H₅N₂]⁺ | •C₃H₅O₂ |
| 92 | [C₆H₅NH]⁺˙ | C₅H₅NO₂ |
| 77 | [C₆H₅]⁺ | C₅H₉N₂O₂ |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While the specific crystal structure of this compound has not been reported, detailed crystallographic data from closely related analogues provide a robust model for its expected solid-state characteristics. The structure of Ethyl α-phenylhydrazono-2-furanpropionate, for example, offers significant insights. scispace.com
In this analogue, the hydrazine (B178648) moiety is observed to be planar, with sp² hybridization at the nitrogen atoms. scispace.com The molecular conformation is characterized by the phenylhydrazone group being in an anti position relative to the ethyl group about the N(1)-C(2) bond. scispace.com A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds link adjacent molecules into chains, with the N-H group of the hydrazone acting as the donor and a carbonyl oxygen of the ester group acting as the acceptor. scispace.com A similar planarity of the core structure has also been observed in other substituted ethyl pyruvate (B1213749) phenylhydrazones. ias.ac.in These van der Waals forces and hydrogen bonds are the primary forces governing the molecular packing. scispace.comias.ac.in
Based on this data, it is highly probable that this compound adopts a similar planar conformation in the solid state and that its crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 11.115 (1) |
| b (Å) | 8.170 (1) |
| c (Å) | 15.341 (1) |
| Molecules per unit cell (Z) | 4 |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |
Computational and Theoretical Investigations of Ethyl 2z 2 Phenylhydrazono Propanoate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For ethyl (2Z)-2-(phenylhydrazono)propanoate, DFT calculations offer a detailed understanding of its geometry, electronic structure, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial, as the molecule may possess several stable conformers due to the rotational freedom around its single bonds.
Theoretical studies indicate that the (Z)-configuration around the C=N bond is the more stable isomer. The planarity of the phenylhydrazono moiety is a key feature, influencing the electronic properties of the molecule. The ethyl propanoate group, however, can adopt different orientations, leading to various conformers with subtle energy differences. The stability of these conformers is governed by a delicate balance of steric and electronic effects.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N | 1.305 | - | - |
| N-N | 1.338 | - | - |
| N-H | 1.016 | - | - |
| C-C (phenyl) | 1.390 - 1.405 | - | - |
| C-O (ester) | 1.355 | - | - |
| C=O (ester) | 1.220 | - | - |
| C-N-N | - | 119.5 | - |
| N-N-C | - | 121.0 | - |
| C-C-O (ester) | - | 111.8 | - |
| O-C-C (ester) | - | 124.5 | - |
| C-N-N-C | - | - | ~180.0 |
Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. youtube.comresearchgate.net
For this compound, the HOMO is typically localized over the phenylhydrazono moiety, with significant contributions from the nitrogen atoms and the phenyl ring. The LUMO, on the other hand, is often distributed over the propanoate group, particularly the C=O and C=N bonds. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT) from the electron-rich phenylhydrazono part to the electron-deficient propanoate part. researchgate.netschrodinger.comnih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
Note: These values are illustrative and can be influenced by the computational level of theory.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. researchgate.net It provides a quantitative picture of the delocalization of electron density between filled and empty orbitals, which is crucial for understanding molecular stability.
In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. The interaction between the π-orbitals of the phenyl ring and the hydrazono group is a key stabilizing factor. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization.
Molecular Electrostatic Potential (MEP) Mapping and Atomic Charges
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would show negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the hydrazono group, making them the primary sites for electrophilic interactions. The hydrogen atom of the N-H group and the protons of the phenyl ring would exhibit positive potential. Atomic charge calculations, such as Mulliken or Natural Population Analysis (NPA), provide a quantitative measure of the charge on each atom, complementing the qualitative picture provided by the MEP map.
Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) through Computational Models
Computational models, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scielo.org.zanih.govnih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. For this compound, the calculated IR spectrum would show characteristic peaks for the N-H stretch, C=O stretch of the ester, C=N stretch, and various vibrations of the phenyl ring. scielo.org.za
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). These predictions are highly valuable for assigning the signals in experimental NMR spectra. scielo.org.zanih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically correspond to π → π* and n → π* transitions within the molecule.
Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications
Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. nih.govmdpi.comresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β), a measure of the non-linear response of the molecule to an applied electric field. researchgate.netjmcs.org.mx
This compound possesses several structural features that are conducive to NLO activity. The presence of an electron-donating phenylhydrazono group and an electron-accepting propanoate group creates a donor-π-acceptor (D-π-A) system. This arrangement facilitates intramolecular charge transfer upon electronic excitation, which is a key requirement for a large second-order NLO response.
Computational studies can predict the hyperpolarizability of this compound and provide insights into the structure-property relationships that govern its NLO activity. By systematically modifying the structure of the molecule, for example, by introducing different substituents on the phenyl ring, it is possible to tune its NLO properties for specific applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical Studies on Reactivity Descriptors and Reaction Pathways
Theoretical studies, primarily leveraging Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods allow for the calculation of various quantum chemical parameters that act as descriptors of the molecule's reactivity.
Reactivity Descriptors:
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Other important global reactivity descriptors that can be derived from HOMO and LUMO energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as χ2 / (2η).
These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species. For instance, a high HOMO energy would suggest susceptibility to electrophilic attack, while a low LUMO energy would indicate a tendency to react with nucleophiles.
Interactive Data Table: Calculated Reactivity Descriptors for a Phenylhydrazone Derivative
| Descriptor | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.46 |
| Electrophilicity Index (ω) | 3.80 |
Note: These values are illustrative and based on general findings for phenylhydrazone derivatives.
Reaction Pathways:
Computational studies are also pivotal in mapping out potential reaction pathways. For example, in reactions like the Fischer indole (B1671886) synthesis, where a related compound, ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, is a precursor, computational methods can be used to explore the reaction mechanism. nih.gov This involves identifying transition states, intermediates, and calculating the activation energies for each step of the reaction. Such analyses can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound and can aid in optimizing reaction conditions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility, dynamic behavior, and interactions of this compound with its environment, particularly with solvent molecules.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the study of:
Conformational Analysis: this compound possesses several rotatable bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and biological activity.
Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding. This can reveal how the solvent stabilizes different conformations or influences reaction pathways.
Dynamic Properties: MD simulations can also be used to calculate various dynamic properties, such as diffusion coefficients and vibrational spectra, which can be compared with experimental data.
While specific MD simulation data for this compound is not available in the provided search results, such studies on similar hydrazone derivatives have been used to understand their interactions in biological systems, for example, by simulating the binding of a ligand to a protein.
In Silico Approaches for Structure-Reactivity Correlations
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
For a series of derivatives of this compound, a QSAR study would involve:
Data Set: A collection of molecules with known biological activities (e.g., enzyme inhibition, antimicrobial activity).
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. While no specific QSAR studies for this exact compound were found, this methodology is widely applied to hydrazone derivatives to understand their structure-activity relationships.
Academic Research Applications of Ethyl 2z 2 Phenylhydrazono Propanoate and Its Analogues
Role in the Synthesis of Diverse Organic Compounds
The reactivity of the C=N-NH- functional group makes phenylhydrazones like Ethyl (2Z)-2-(phenylhydrazono)propanoate highly useful intermediates in organic synthesis. They are frequently prepared via the Japp-Klingemann reaction, which involves the coupling of aryl diazonium salts with β-keto-esters or β-keto-acids. This reaction typically results in the formation of a hydrazone, which serves as a precursor for a wide array of complex molecules.
This compound is a key building block for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The phenylhydrazone moiety can undergo intramolecular cyclization reactions to form stable ring systems.
Indoles: Phenylhydrazones are classic precursors for the synthesis of indoles via the Fischer indole (B1671886) synthesis. This reaction involves heating the hydrazone in the presence of a strong acid, leading to a cyclized indole product.
Pyrazoles: The reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents is a primary method for synthesizing the pyrazole (B372694) ring system. This compound and its analogues can be cyclized to form pyrazole derivatives, which are significant scaffolds in medicinal chemistry. For instance, the reaction of acetophenone (B1666503) phenylhydrazone with reagents like DMF-POCl3 can lead to 1,3-diarylpyrazole-4-carboxaldehydes.
Pyrano[2,3-c]pyrazoles: These fused heterocyclic systems can be synthesized through one-pot, multi-component reactions involving a hydrazine derivative, a β-ketoester like ethyl acetoacetate, an aldehyde, and malononitrile. These reactions are often catalyzed and can be performed under various conditions, including microwave irradiation, to improve yields and reaction times.
Beyond direct cyclization, this compound serves as a critical intermediate in multi-step synthetic pathways. The Japp-Klingemann reaction, used to form the hydrazone, is often the initial step in a longer synthetic sequence. For example, the resulting hydrazone can be further modified or used in subsequent coupling reactions to build molecular complexity. Its utility is demonstrated in the synthesis of specialized chemicals and complex organic molecules where the phenylhydrazone group is transformed into other functionalities or incorporated into a larger molecular framework.
Applications in Organic Catalysis Research
While direct catalytic applications of this compound itself are not extensively documented, the broader class of phenylhydrazone derivatives is explored in catalysis. The nitrogen atoms in the hydrazone moiety can act as ligands, coordinating with metal centers to form catalysts. These complexes can be employed in various organic transformations. For instance, a mixture of 2,6-diacetylpyridine (B75352) and phenylhydrazine (B124118) can form a competent inhibitor for the corrosion of zinc in hydrochloric acid, demonstrating the interactive potential of the phenylhydrazono group.
Development and Evaluation of Chemical Sensors and Analytical Reagents
Phenylhydrazone derivatives are valuable in the design of chemical sensors due to their chromogenic and fluorescent properties. The N-H group in the hydrazone can act as a hydrogen bond donor, allowing these molecules to function as receptors for anions.
Chromogenic Sensors: The interaction of phenylhydrazone-based receptors with specific anions can lead to deprotonation of the N-H group. This process alters the electronic structure of the molecule, causing a significant change in its absorption spectrum, which is observable as a distinct color change. This property makes them useful for the naked-eye detection of anions like fluoride.
Fluorescent Probes: The phenylhydrazone scaffold can be incorporated into larger molecules designed as fluorescent probes. For example, hydrazine functionalized probes have been developed for the ratiometric sensing of pH. The fluorescence properties of these sensors can change significantly in response to pH variations or the presence of specific analytes.
| Sensor Type | Analyte | Mechanism | Observable Change |
| Chromogenic Receptor | Basic Anions (e.g., F⁻, AcO⁻) | Deprotonation of N-H group | Color Change |
| Fluorescent Probe | pH, Hydrazine | Alteration of electronic structure | Change in fluorescence intensity/wavelength |
Research into Materials Science: Pigments and Fluorescent Compounds
The electronic properties of the phenylhydrazono group make it a key component in the development of organic materials such as pigments and fluorescent compounds.
Pigments: Many compounds historically classified as azo pigments exist predominantly in their more stable hydrazone tautomeric form. These hydrazone pigments are synthesized through a diazotization and coupling reaction sequence and are used extensively as industrial colorants. The color and stability of these pigments are directly related to the extended π-conjugation system of the hydrazone structure.
Fluorescent Compounds: Phenylhydrazine derivatives can be used to synthesize fluorescent molecules. For instance, reacting dansyl chloride with 1,1-diphenylhydrazine (B1198277) yields a fluorescent derivative. The fluorescence of such compounds can be quenched upon oxidation, a property that makes them suitable as pro-fluorescent probes for studying free radical processes.
Explorations in Medicinal Chemistry Research as Core Scaffolds for Compound Design
The phenylhydrazone scaffold is a prominent feature in many compounds investigated for their pharmacological potential. Derivatives of this compound are explored for a wide range of biological activities.
Anticancer Agents: Numerous studies have synthesized and evaluated phenylhydrazone derivatives for their antiproliferative activity against various cancer cell lines, such as liver (HepG2) and breast (MCF-7) cancer cells. The mechanism of action is thought to involve interactions with the cell membrane or covalent binding to DNA.
Antimicrobial Activity: Phenylhydrazone derivatives have shown promise as antibacterial and antifungal agents. For example, certain phenylhydrazone derivatives containing two carbonic acid ester groups exhibit strong antifungal activity against common plant pathogenic fungi like Rhizoctonia solani.
Antidiabetic Agents: Chromone-based phenylhydrazone derivatives have been designed and synthesized as potential α-glucosidase inhibitors for the management of diabetes. Some of these compounds have shown significantly more potent inhibition than the standard drug acarbose.
Antioxidant Activity: Researchers have also synthesized p-nitrophenylhydrazone derivatives and evaluated their antioxidant properties, including free radical-scavenging and metal-chelating activities.
The versatility of the phenylhydrazone core allows for systematic structural modifications, enabling chemists to fine-tune the biological activity and develop new therapeutic candidates.
Methodological Investigations into Enzyme Inhibition
The structural motif of this compound, characterized by the phenylhydrazone group, is a recognized pharmacophore that has been extensively investigated in the context of enzyme inhibition. While specific studies focusing solely on this compound are not prevalent in the literature, numerous analogues featuring the core phenylhydrazone scaffold have been synthesized and evaluated as inhibitors of various enzymes. These investigations provide valuable insights into the potential of this class of compounds to modulate biological activity through enzyme inhibition.
A significant area of research has been the exploration of phenylhydrazone derivatives as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov MAO-A and MAO-B are crucial enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.gov Studies on a series of 1-substituted-2-phenylhydrazone derivatives have demonstrated potent inhibitory activity against human MAO enzymes (hMAO-A and hMAO-B). nih.gov For instance, certain derivatives have exhibited IC50 values in the micromolar and even nanomolar range, indicating high potency. nih.gov These studies often involve in vitro assays using fluorometric methods to quantify the inhibitory activity of the synthesized compounds. nih.gov Enzyme kinetics and molecular docking studies are also employed to understand the mechanism of inhibition, revealing whether the compounds act as competitive, non-competitive, or irreversible inhibitors and identifying key interactions with the enzyme's active site. nih.gov
Furthermore, the phenylhydrazone scaffold has been incorporated into molecules targeting other enzymes with therapeutic relevance. Research has shown that benzoyl hydrazone derivatives can exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the management of Alzheimer's disease. nih.gov These studies contribute to a broader understanding of how the electronic and steric properties of substituents on the phenyl ring and other parts of the molecule can be tuned to achieve selective and potent enzyme inhibition. The collective findings from these methodological investigations on phenylhydrazone analogues underscore the potential of this compound as a lead structure for the development of novel enzyme inhibitors.
Rational Ligand Design Studies for Molecular Targets
The phenylhydrazone moiety present in this compound and its analogues is a versatile scaffold that has been widely utilized in rational ligand design for a variety of molecular targets. The ability of the hydrazone group to form hydrogen bonds and participate in other non-covalent interactions makes it an attractive feature for designing molecules with high affinity and specificity for biological targets. rsc.org
In the field of anticancer drug discovery, for example, phenylhydrazone derivatives have been designed and synthesized to target specific enzymes and receptors involved in cancer progression. scirp.org Rational design approaches often involve computational methods, such as molecular docking, to predict the binding modes and affinities of designed ligands to their target proteins. scirp.org These in silico studies help in prioritizing compounds for synthesis and biological evaluation. For instance, phenylhydrazone derivatives have been designed to interact with the active sites of kinases, which are a major class of oncology targets. scirp.org The design process often involves modifying the substituents on the phenyl ring to optimize interactions with hydrophobic pockets and key amino acid residues within the enzyme's active site. scirp.org
Similarly, in the development of antimicrobial agents, the phenylhydrazone scaffold has been employed in the rational design of compounds targeting essential microbial enzymes. preprints.org The design strategy may involve incorporating the phenylhydrazone motif into a larger molecular framework that mimics the natural substrate of the target enzyme, thereby acting as a competitive inhibitor. The physicochemical properties of the designed molecules, such as lipophilicity and electronic parameters, are often considered and optimized using computational tools to enhance their drug-like properties. rsc.org The synthesis and subsequent biological evaluation of these rationally designed phenylhydrazone derivatives against various bacterial and fungal strains provide crucial feedback for further design iterations. preprints.org
The application of rational ligand design is not limited to small molecule inhibitors. The phenylhydrazone group can also be used as a linker or a key interacting moiety in the design of probes for biochemical assays or as components of larger supramolecular structures. The adaptability of the phenylhydrazone scaffold, combined with the power of computational chemistry, makes it a valuable tool in the modern drug discovery and development process.
Data Tables
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Ethyl propanoate | Phenylhydrazine |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₅H₁₀O₂ | C₆H₈N₂ |
| Molecular Weight | 206.24 g/mol | 102.13 g/mol | 108.14 g/mol |
| Appearance | Pale yellow crystals | Colorless liquid | Pale yellow crystals |
| Melting Point | Not reported | -73 °C | 19.5 °C |
| Boiling Point | Not reported | 99 °C | 243.5 °C |
| Solubility | Not reported | Soluble in alcohol, ether; slightly soluble in water | Soluble in alcohol, ether, chloroform; slightly soluble in water |
Table 2: Spectroscopic Data for the Functional Groups in this compound
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic C-H | δ 7.0-8.0 ppm |
| N-H | δ 8.0-11.0 ppm (broad) | |
| O-CH₂ (Ethyl) | δ 4.0-4.4 ppm (quartet) | |
| C-CH₃ (Propanoate) | δ 1.8-2.2 ppm (singlet) | |
| O-CH₂-CH₃ (Ethyl) | δ 1.2-1.5 ppm (triplet) | |
| ¹³C NMR | C=O (Ester) | δ 165-175 ppm |
| C=N (Hydrazone) | δ 140-160 ppm | |
| Aromatic C | δ 110-150 ppm | |
| O-CH₂ (Ethyl) | δ 60-70 ppm | |
| C-CH₃ (Propanoate) | δ 15-25 ppm | |
| O-CH₂-CH₃ (Ethyl) | δ 10-20 ppm | |
| FT-IR | N-H Stretch | 3200-3400 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=O Stretch (Ester) | 1730-1750 cm⁻¹ | |
| C=N Stretch (Hydrazone) | 1600-1650 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | |
| C-O Stretch (Ester) | 1100-1300 cm⁻¹ |
Q & A
Basic: What synthetic routes are commonly used to prepare Ethyl (2Z)-2-(phenylhydrazono)propanoate?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals can react with ethyl cyanoacetate in acetic acid under ammonium acetate catalysis. Reaction conditions (e.g., solvent polarity, temperature) dictate product selectivity—yielding either hydroxy- or amino-substituted derivatives . Key steps include:
- Reagent Optimization : Use acetic acid as a proton donor to stabilize intermediates.
- Condition Screening : Varying ammonium acetate concentrations to control reaction kinetics.
- Purification : Employ column chromatography to isolate the Z-isomer, confirmed via NMR coupling constants.
Advanced: How can computational tools predict novel reactivity or synthetic pathways for this compound?
Methodological Answer:
Leverage cheminformatics databases (e.g., Reaxys, PISTACHIO) to model plausible reactions. For instance:
- Template Relevance Scoring : Prioritize reactions with analogous hydrazono esters, focusing on steric and electronic profiles .
- Mechanistic Insights : Use DFT calculations to predict regioselectivity in nucleophilic additions (e.g., at the α,β-unsaturated ketone moiety).
- Validation : Cross-reference predicted pathways with experimental data from chromen-based syntheses (e.g., solvent effects in ).
Basic: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the Z-configuration via single-crystal analysis, as demonstrated for structurally similar hydroxyimino esters (e.g., bond angles and torsion angles in ).
- NMR Spectroscopy : Use H-H NOESY to detect spatial proximity between the phenylhydrazone and ester groups.
- HPLC-PDA : Monitor purity (>98%) with reverse-phase columns, referencing retention times from validated methods .
Advanced: How can researchers address contradictions in reported biological activities of phenylhydrazono derivatives?
Methodological Answer:
- Assay Harmonization : Compare studies using standardized cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., chromen derivatives with known bioactivity ).
- Structural Analog Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using SAR tables (see for methyl-substituted analogs).
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., incubation time, solvent DMSO%) causing divergent IC values.
Basic: What are the optimal storage conditions to prevent decomposition of this compound?
Methodological Answer:
- Temperature : Store at 4°C in amber vials to minimize light-induced isomerization .
- Solvent Selection : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis of the ester group.
- Stability Monitoring : Perform periodic TLC or LC-MS checks for degradation products (e.g., free propanoic acid).
Advanced: How can regioselectivity be controlled in reactions involving the α,β-unsaturated hydrazone moiety?
Methodological Answer:
- Catalyst Design : Use Lewis acids (e.g., ZnCl) to polarize the carbonyl group, favoring 1,4-addition over 1,2-addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for conjugate additions, as seen in chromen syntheses .
- Steric Guidance : Introduce bulky substituents on the phenylhydrazone to direct nucleophiles to the β-position.
Basic: How does the Z-configuration influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The Z-isomer exhibits lower solubility in nonpolar solvents due to intramolecular H-bonding between the hydrazone NH and ester carbonyl .
- UV-Vis Spectra : The conjugated system shows a redshifted (~350 nm) compared to the E-isomer, confirmed via spectrophotometry .
Advanced: What strategies elucidate metabolic pathways or enzymatic interactions of this compound?
Methodological Answer:
- Isotope Labeling : Use C-labeled ethyl groups to track metabolic cleavage in vitro (e.g., via LC-radiometric detection) .
- Enzyme Assays : Screen against cytochrome P450 isoforms using recombinant enzymes and NADPH cofactors.
- Molecular Docking : Model interactions with C-S lyases or hydrolases, referencing structural data from similar esters .
Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Reaction Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic acid, 80°C | Ethanol | NHOAc | 62 | |
| DMF, 100°C | Toluene | ZnCl | 78 | |
| Microwave-assisted | Acetonitrile | None | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
